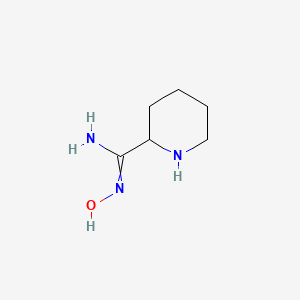

N-hydroxypiperidine-2-carboxamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypiperidine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLUMDXTQRWLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxypiperidine 2 Carboxamidine and Its Analogues

Foundational Approaches to the Piperidine (B6355638) Core Structure

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents. wikipedia.orggoogle.com Consequently, a diverse range of synthetic methods for its construction has been developed. These can be broadly categorized into hydrogenation and reduction strategies, cyclization reactions, and multicomponent reactions.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

One of the most direct and economically viable routes to the piperidine skeleton is the hydrogenation of readily available pyridine (B92270) precursors. organic-chemistry.org This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of transition metal catalysts such as platinum, palladium, rhodium, ruthenium, and nickel under a hydrogen atmosphere. wikipedia.orgnews-medical.net Recent advancements have focused on developing more efficient and selective catalysts that operate under milder conditions. For instance, heterogeneous cobalt, ruthenium, and nickel silicide nanocatalysts have been successfully employed for the hydrogenation of pyridine derivatives, with some reactions even proceeding in water as a solvent. patsnap.com Iridium complexes have also proven effective, particularly in the asymmetric hydrogenation of pyridinium (B92312) salts to yield chiral piperidines. cdnsciencepub.comnih.govwikipedia.org

Electrocatalytic hydrogenation has emerged as a sustainable alternative, utilizing electricity to drive the reduction of pyridines at ambient temperature and pressure, thereby avoiding the need for high-pressure hydrogen gas. google.comgoogle.com Rhodium on carbon has been shown to be an effective cathode catalyst for this purpose, achieving high yields and current efficiencies. google.comgoogle.com

Chemical reduction offers another avenue to piperidines. The Birch reduction, using sodium in ethanol, is a classic method for reducing pyridine. news-medical.netwikipedia.org Another approach involves the reduction of pyridinium salts with reagents like sodium borohydride (B1222165) (NaBH₄), which can regioselectively yield 1,2,5,6-tetrahydropyridines or fully saturated piperidines depending on the substitution pattern. nih.govnih.gov

| Method | Reagents/Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Heterogeneous Co, Ru, NiSi₂ Nanocatalysts | Pyridine Derivatives | Piperidines | Can be performed in water; high stability and reusability of catalysts. | patsnap.com |

| Asymmetric Hydrogenation | Iridium(I) complex with P,N-ligand | 2-Substituted Pyridinium Salts | Chiral Piperidines | High enantioselectivity; suitable for large-scale synthesis. | nih.gov |

| Electrocatalytic Hydrogenation | Rh/C Cathode | Pyridine | Piperidine | Ambient temperature and pressure; high current efficiency (99%). | google.comgoogle.com |

| Chemical Reduction | Sodium in Ethanol (Birch Reduction) | Pyridine | Piperidine | Classic, well-established method. | news-medical.netwikipedia.org |

| Pyridinium Salt Reduction | NaBH₄ | Substituted Pyridinium Salts | 1,2,5,6-Tetrahydropyridines/Piperidines | Regioselective; moderate to excellent yields. | nih.govnih.gov |

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring, offering a high degree of control over stereochemistry. wikipedia.org These reactions typically involve a linear precursor containing a nitrogen atom and one or more reactive sites that facilitate ring closure.

The cyclization of substrates containing both an amine and an alkene functionality is a common strategy. This can be achieved through various mechanisms, including intramolecular hydroamination, where an amine adds across a double bond. This reaction can be catalyzed by transition metals like rhodium and palladium. organic-chemistry.org For instance, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes has been shown to proceed at room temperature. organic-chemistry.org Radical-mediated cyclizations also provide a route to piperidines, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. wikipedia.org

Intramolecular cycloaddition reactions, particularly the aza-Diels-Alder reaction, are highly effective for the stereoselective synthesis of piperidines. In this [4+2] cycloaddition, a 1-azadiene reacts with a dienophile within the same molecule. This approach has been used to create complex, substituted piperidines. For example, the intramolecular [4+2] cycloaddition of 4-pyridazinecarbonitriles bearing an acetylenic side chain has been demonstrated. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules like substituted piperidines. researchgate.netnih.gov

The Mannich reaction is a classic example of an MCR used for piperidine synthesis. A three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilylenol ether has been developed to produce chiral dihydropyridinone intermediates, which can be further elaborated into a variety of piperidine alkaloids. google.comresearchgate.net The nitro-Mannich (aza-Henry) reaction, involving the reaction of a nitroalkane with an imine, is another versatile tool for creating β-nitroamines, which can then be cyclized to form piperidines. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been applied to the synthesis of piperidine scaffolds. researchgate.netnrochemistry.com For instance, the reaction of isocyanides, glutaraldehyde, and glycine (B1666218) methyl ester can produce trans-2,6-piperidinedicarboxamides. nrochemistry.com

| Reaction Type | Key Reaction | Starting Materials (Example) | Product (Example) | Key Features | Reference |

|---|---|---|---|---|---|

| Alkene Cyclization | Intramolecular Hydroamination | Alkenyl Amines | Substituted Piperidines | Can be catalyzed by transition metals (e.g., Pd, Rh). | organic-chemistry.org |

| Intramolecular Cycloaddition | Aza-Diels-Alder | Substrates with 1-azadiene and dienophile moieties | Polycyclic Piperidine Derivatives | High stereocontrol. | nih.gov |

| Multicomponent Reaction | Mannich Reaction | Aldehydes, Amines, Carbonyl Compounds (or enol equivalents) | Functionalized Piperidones/Piperidines | Efficient for building complexity; stereoselective variants exist. | google.comresearchgate.net |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | 1,4-Disubstituted Piperidines | High diversity of products in a single step. | researchgate.netnrochemistry.com |

Targeted Synthesis of N-Hydroxypiperidine-2-carboxamidine

A direct, documented synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established transformations. This would likely involve the synthesis of a piperidine-2-carboxamidine precursor, followed by N-hydroxylation, or the formation of an N-hydroxypiperidine precursor which is then converted to the 2-carboxamidine.

A probable pathway starts from piperidine-2-carbonitrile. The carboxamidine group can be synthesized from the corresponding nitrile via the Pinner reaction. wikipedia.orgorganic-chemistry.org In this acid-catalyzed reaction, the nitrile reacts with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) or an amine to yield the amidine. wikipedia.orgorganic-chemistry.org

The N-hydroxy group can be introduced by the oxidation of the piperidine nitrogen. One common method for the N-hydroxylation of secondary amines like piperidine is the use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Another approach involves the biological N-oxidation of piperidine, which has been observed in vitro using rat liver microsomal preparations to yield N-hydroxypiperidine. nih.gov

Therefore, a potential synthetic sequence would be:

Formation of Piperidine-2-carbonitrile: This could be achieved through various methods, including the cyanation of a suitable piperidine precursor.

Synthesis of Piperidine-2-carboxamidine (via Pinner Reaction): The piperidine-2-carbonitrile would be treated with an alcohol and a strong acid (like HCl gas) to form the corresponding Pinner salt. Subsequent reaction with ammonia would yield piperidine-2-carboxamidine.

N-Hydroxylation: The resulting piperidine-2-carboxamidine would then be oxidized, for example with m-CPBA, to introduce the hydroxyl group on the nitrogen atom, affording the final product, this compound.

An alternative would involve the N-hydroxylation of a suitable piperidine precursor prior to the formation of the carboxamidine group. However, the compatibility of the N-hydroxy group with the conditions of the Pinner reaction would need to be considered.

Oxidation Pathways for N-Hydroxylated Piperidine Intermediates

The introduction of the N-hydroxy group onto the piperidine ring is a critical step. Direct oxidation of a pre-formed piperidine can be challenging and may lead to side products. One established method for the preparation of N-hydroxypiperidine involves the oxidation of piperidine itself. wikipedia.org However, for a substituted piperidine, this approach may lack selectivity.

A more controlled strategy involves the use of a piperidine precursor with a nitrogen atom that is already in a higher oxidation state or is protected. For instance, N-benzyloxy derivatives serve as stable intermediates. The synthesis of 1-hydroxypiperazine-2,5-diones has been successfully achieved starting from N-benzyloxyglycine methyl ester, indicating the utility of the N-benzyloxy group as a precursor to the N-hydroxy functionality. psu.edu This protecting group can be removed in a later step, typically via catalytic hydrogenation, to reveal the desired N-hydroxy group.

Another approach involves the direct oxidation of a secondary N-hydroxylamine. N-Hydroxypiperidine, a secondary amine, can undergo oxidation with reagents like hydrogen peroxide to form a nitrone. wikipedia.org This transformation highlights the reactivity of the N-hydroxy group itself, which must be considered during the synthesis of this compound. The oxidation of the piperidine nitrogen can also lead to the formation of N-acyliminium ions, which are versatile intermediates for C-C and C-heteroatom bond formation at the α-position. nih.gov However, controlling this reactivity to prevent undesired side reactions is crucial.

A patent for a related compound, (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide, demonstrates a synthetic route where the N-hydroxy group is protected as a benzyloxyamine throughout the synthesis. google.com This strategy avoids potential complications from the free N-hydroxy group during other chemical transformations.

Strategies for Carboxamidine Moiety Introduction

The carboxamidine functional group is typically synthesized from a nitrile precursor. Several methods exist for this transformation, with the Pinner reaction being a classic and widely used approach. wikipedia.orgorganic-chemistry.org The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate can then react with ammonia or an amine to yield the desired amidine. wikipedia.orgresearchgate.net The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the imino ester back to an ester. wikipedia.orgresearchgate.net

Alternatively, amidines can be formed by the direct addition of ammonia or amines to nitriles. This reaction can be catalyzed by various reagents, including mercaptocarboxylic acids like N-acetyl-(S)-cysteine, which has been shown to be effective in the synthesis of a picolinyl)amide derivative. google.com While direct addition can be simpler, it may require high pressure and long reaction times, and yields can be variable. google.com

Another strategy involves the reaction of a nitrile with hydroxylamine (B1172632) to form a carboxamide oxime, which can then be reductively cleaved to the amidine. google.com However, the reductive step may not be compatible with other functional groups in the molecule, such as the N-hydroxy group in the target compound. A patent describes the synthesis of N-hydroxy-amidine compounds directly from nitriles and hydroxylamine, which could be a more direct route if applicable. google.com

The choice of method for introducing the carboxamidine moiety would depend on the specific substrate and the compatibility of the reaction conditions with the N-hydroxy group or its protected form.

Multi-Step Synthesis from Precursors

Given the lack of a direct, single-step synthesis for this compound, a multi-step approach starting from readily available precursors is necessary. A plausible synthetic strategy would involve the construction of a piperidine ring with the appropriate functional groups at the C2 position, followed by the introduction or deprotection of the N-hydroxy group.

A general method for assembling multi-substituted piperidines can be inspired by biosynthetic pathways, using reactions like the vinylogous Mannich reaction to create versatile dihydropyridinone intermediates. rsc.orgrsc.org These intermediates can then be further functionalized.

A more specific approach could start from L-glutamic acid, as detailed in a patent for the synthesis of 5R-[(benzyloxy)amino]piperidine-2S-carboxylate. google.com This process involves:

Substitution reaction of L-glutamic acid with chloroacetic acid.

Esterification.

Intramolecular condensation to form a piperidine-5-one-2-carboxylate.

Condensation with benzyloxyamine hydrochloride to introduce the protected N-hydroxy group.

Reduction and chiral resolution to yield the desired stereoisomer. google.com

While this patent targets a different substitution pattern, the principles can be adapted. A hypothetical multi-step synthesis for this compound could be envisioned as follows:

Formation of a suitable piperidine precursor: This could involve the hydrogenation of a substituted pyridine derivative or the cyclization of an acyclic precursor. nih.gov For instance, a piperidine-2-carbonitrile could be a key intermediate.

Introduction of the carboxamidine group: The nitrile group at the C2 position can be converted to a carboxamidine using methods like the Pinner reaction or catalyzed addition of ammonia. wikipedia.orggoogle.com

N-Hydroxylation: The final step would be the oxidation of the piperidine nitrogen to the corresponding N-hydroxy derivative. Alternatively, a protected N-hydroxy group, such as a benzyloxyamine, could be carried through the synthesis and deprotected at the final stage. google.com

The modular approach of combining biocatalytic C-H oxidation with radical cross-coupling represents a modern strategy to streamline the synthesis of complex piperidines, potentially reducing the number of steps required compared to traditional methods. news-medical.net

Stereoselective Synthesis and Chiral Control in Piperidine Derivatives

The development of stereoselective methods for the synthesis of piperidine derivatives is of paramount importance due to the prevalence of chiral piperidines in bioactive molecules. Achieving control over the stereochemistry at the C2 position and any other stereocenters is a key challenge.

Enantioselective Catalysis

Enantioselective catalysis offers an efficient way to produce chiral piperidines with high enantiomeric excess. Several catalytic systems have been developed for this purpose.

Rhodium-catalyzed reactions: Rhodium catalysts have been effectively used in asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives to produce 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-piperidines.

Zinc-catalyzed reactions: Zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes provides access to substituted piperidines with high yields and enantioselectivities.

Phosphine-catalyzed reactions: Chiral phosphines have been employed as catalysts in the [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with good stereoselectivity.

Ketoreductase-catalyzed reactions: Asymmetric reduction of N-Boc-3-piperidone using a ketoreductase is a key step in the synthesis of (S)-N-Boc-3-hydroxypiperidine, an important pharmaceutical intermediate. elsevierpure.com

The following table summarizes some examples of enantioselective catalytic methods for piperidine synthesis.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | High |

| Zinc/F-BOPA Ligand | [4+2] Cycloaddition | Substituted Piperidines | Up to 92% |

| Chiral Phosphepine | [4+2] Annulation | Functionalized Piperidines | Very Good |

| Ketoreductase | Asymmetric Reduction | (S)-N-Boc-3-hydroxypiperidine | High |

Diastereoselective Methods

When multiple stereocenters are present, controlling the relative stereochemistry becomes crucial. Diastereoselective methods are employed to synthesize specific diastereomers of substituted piperidines.

Photoredox Catalysis: Photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. google.com This method allows for the functionalization of existing piperidine rings while controlling the stereochemistry relative to pre-existing stereocenters.

Metal Triflate-Catalyzed Reactions: Scandium triflate has been used as a catalyst in the nucleophilic substitution of 2-acyloxypiperidines with silyl (B83357) enolates, affording 2-alkylated products with high cis- or trans-selectivity depending on the substrate.

Substrate-Controlled Reactions: The inherent stereochemistry of a chiral starting material can direct the stereochemical outcome of subsequent reactions. For example, the use of carbohydrate auxiliaries like D-arabinopyranosylamine can control the diastereoselectivity of reactions to form substituted piperidines.

Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridines can lead to the formation of piperidines with high diastereoselectivity, often favoring the all-cis substituted product.

The table below provides examples of diastereoselective methods in piperidine synthesis.

| Method | Key Feature | Product Diastereoselectivity |

| Photoredox C-H Arylation | Epimerization to thermodynamic product | High d.r. |

| Sc(OTf)₃-Catalyzed Substitution | Substrate-dependent cis/trans selectivity | High |

| Carbohydrate Auxiliary | Steric and stereoelectronic control | High |

| Catalytic Hydrogenation | Face-selective addition of hydrogen | High (often all-cis) |

Biocatalytic and Chemoenzymatic Approaches in Piperidine Synthesis

Biocatalysis and chemoenzymatic strategies have emerged as powerful tools for the synthesis of chiral piperidines, offering high selectivity under mild conditions.

Enzymes such as ketoreductases, amine oxidases, and imine reductases are increasingly used to produce enantioenriched piperidine derivatives. rsc.orgelsevierpure.com For example, a chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, which involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. rsc.org This method has been applied to the synthesis of key intermediates for several drugs. rsc.org

The combination of biocatalysis with other modern synthetic methods, such as radical cross-coupling, provides a modular and efficient way to construct complex piperidine frameworks. This approach involves an initial enzymatic C-H oxidation to introduce a hydroxyl group into a simple piperidine precursor, followed by a radical cross-coupling reaction to introduce further complexity. This significantly shortens synthetic routes to high-value piperidines. news-medical.net

A hybrid bio-organocatalytic approach has also been reported for the synthesis of piperidine-based natural products. These methods combine the high selectivity of biocatalysts with the broad applicability of organocatalysts to achieve efficient and stereoselective syntheses.

The use of biocatalytic cascades, where multiple enzymatic steps are performed in one pot, is another promising strategy. For instance, a cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) has been used to generate chiral piperidines from simple keto acids with high conversion and stereoselectivity.

Molecular and Cellular Interaction Studies of N Hydroxypiperidine 2 Carboxamidine

Elucidation of Biological Macromolecule Interactions

The biological activity of any compound is fundamentally dictated by its ability to interact with the macromolecules of a living system. For N-hydroxypiperidine-2-carboxamidine, research efforts have been directed towards understanding its binding characteristics with key proteins, namely enzymes and receptors, to elucidate its mechanism of action at a molecular level.

Enzyme Binding and Modulation Studies

The structural motif of this compound, featuring a hydroxypiperidine ring coupled with a carboxamidine group, suggests its potential as an inhibitor of various enzymes, particularly those that recognize arginine or similar guanidinium-containing substrates. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of hydroxypiperidine analogues has been investigated for their potent and stereospecific interactions with enzymes and transporters.

For instance, studies on hydroxypiperidine analogues have demonstrated significant inhibitory activity against the dopamine (B1211576) transporter (DAT). In one such study, the introduction of a hydroxyl group into the piperidine (B6355638) ring of a lead compound led to the development of enantiomers with markedly different potencies. The (+)-enantiomer was found to be 122-fold more potent than the (-)-enantiomer in inhibiting the binding of a radiolabeled cocaine analogue to DAT, with IC50 values of 0.46 nM and 56.7 nM, respectively. nih.gov This highlights the critical role of stereochemistry in the binding affinity of hydroxypiperidine derivatives to their enzymatic targets.

Furthermore, the same study revealed a 9-fold difference in the ability of these enantiomers to inhibit dopamine uptake, with IC50 values of 4.05 nM for the (+)-enantiomer and 38.0 nM for the (-)-enantiomer. nih.gov The most active (+)-enantiomer was also found to be 22-fold more potent than the standard DAT inhibitor, GBR 12909. nih.gov These findings underscore the potential of the hydroxypiperidine scaffold in designing potent enzyme and transporter modulators.

Table 1: Inhibitory Activity of Hydroxypiperidine Analogues at the Dopamine Transporter

| Compound | Radioligand Binding IC50 (nM) | Dopamine Uptake IC50 (nM) |

| (+)-enantiomer | 0.46 | 4.05 |

| (-)-enantiomer | 56.7 | 38.0 |

| GBR 12909 | Not Reported | ~89 (Calculated) |

Data sourced from a study on hydroxypiperidine analogues and their interaction with the dopamine transporter. nih.gov

Receptor Interaction Profiling

Beyond enzymatic targets, the interaction of this compound with various receptors is a key area of investigation. The diverse pharmacological effects of related hydroxypiperidine compounds often stem from their ability to bind to multiple receptor subtypes.

Investigation of Cellular Pathway Interrogation

Understanding the molecular interactions of a compound is the first step; the subsequent challenge is to delineate how these interactions translate into effects on cellular processes. This involves investigating the compound's influence on metabolic pathways and signal transduction cascades.

Effects on Specific Metabolic Processes

The carboxamidine group present in this compound is a bioisostere of a guanidinium (B1211019) group, a key functional group in the amino acid arginine. This structural similarity suggests that this compound could potentially interfere with metabolic pathways involving arginine, such as the urea (B33335) cycle or nitric oxide synthesis. However, specific studies detailing the effects of this compound on these or other metabolic processes are not yet widely reported.

Influence on Cellular Signal Transduction Mechanisms

The binding of a ligand to a receptor or the modulation of an enzyme's activity can trigger a cascade of intracellular events known as signal transduction. Given the potential of hydroxypiperidine compounds to interact with monoamine transporters, it is plausible that this compound could influence signaling pathways regulated by neurotransmitters like dopamine. For example, by inhibiting dopamine reuptake, a compound can prolong the presence of dopamine in the synaptic cleft, leading to sustained activation of dopamine receptors and downstream signaling pathways.

In vivo studies on a related hydroxypiperidine analogue demonstrated that the (+)-enantiomer and the racemic mixture exhibited stimulant activity, indicative of an impact on central nervous system signaling. nih.gov Interestingly, the (-)-enantiomer did not affect locomotor activity but still produced some cocaine-like responses, suggesting a more complex influence on signal transduction. nih.gov

Methodological Frameworks for Interaction Analysis

A variety of sophisticated techniques are employed to study the interactions of compounds like this compound with biological macromolecules and cellular systems.

For enzyme and receptor binding studies, radioligand binding assays are a common and powerful tool. nih.gov These assays use a radiolabeled compound known to bind to the target of interest to quantify the ability of a test compound to displace it, thereby determining its binding affinity (often expressed as an IC50 or Ki value).

To assess the functional consequences of binding, such as the modulation of transporter activity, uptake assays are utilized. nih.gov These experiments typically involve incubating cells or synaptosomes with a radiolabeled substrate (e.g., dopamine) in the presence and absence of the test compound to measure its effect on substrate uptake.

The three-dimensional arrangement of atoms in a molecule and how it interacts with its binding site is crucial for its activity. X-ray crystallography is a powerful technique used to determine the absolute configuration of molecules and to visualize the precise interactions between a ligand and its protein target at an atomic level. nih.gov

Biochemical Assay Development and Application

In the absence of specific research on this compound, it is not possible to provide details on the development and application of biochemical assays for this compound. Such a section would typically include information on the types of assays used (e.g., enzyme inhibition assays, binding assays), the specific protein targets investigated, and quantitative data such as IC50 or Ki values that describe the compound's potency. The development of these assays is a critical first step in characterizing a compound's activity in a controlled, cell-free environment. Without any published targets or activity, no data tables or detailed research findings can be generated.

Cell-Based Functional Assays for Target Engagement

Similarly, there is a lack of available data on cell-based functional assays for this compound. This stage of research is vital for confirming that a compound can engage its target within a more physiologically relevant cellular context. Techniques such as cellular thermal shift assays (CETSA), reporter gene assays, or second messenger assays are commonly employed to provide evidence of target engagement and to understand the compound's downstream functional consequences. As no specific cellular targets for this compound have been identified in the literature, no information on the development or results of such assays can be reported. Interactive data tables detailing dose-response relationships or changes in cellular biomarkers cannot be created without underlying experimental data.

The absence of published research on this compound underscores the vast landscape of chemical space that remains to be explored. While the structural features of the molecule suggest potential biological activity, dedicated research efforts are required to uncover its specific molecular interactions and to develop the necessary tools to study them. Future investigations will be essential to fill the current knowledge void surrounding this particular compound.

Structure Activity Relationship Sar Studies of N Hydroxypiperidine 2 Carboxamidine Analogues

Systematic Structural Modifications and Their Biological Consequences

Systematic structural modification is a cornerstone of SAR studies. For compounds related to N-hydroxypiperidine-2-carboxamidine, this involves altering specific parts of the molecule to observe the impact on biological activity.

The piperidine (B6355638) ring serves as a crucial scaffold, and its substitution pattern significantly influences the pharmacological profile of analogues. Studies on related piperidine-containing compounds have demonstrated that even minor changes can lead to substantial differences in activity and selectivity. For instance, in a series of trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine µ-opioid antagonists, SAR studies at the 2α-position of the piperidine ring revealed that only small, linear alkyl groups such as methyl and propyl were well-tolerated. This suggests that steric bulk at this position is a critical determinant of activity.

In a different context, the introduction of fluorine into the N-alkyl side chains of N-alkyl-piperidine-2-carboxamides was shown to modulate basicity and lipophilicity. These changes, in turn, can affect pharmacokinetic properties. The flexibility of the piperidine ring and its substituents is also a key factor. For example, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the piperidine ring's flexibility was considered important for orienting the molecule within the active site of target enzymes nih.gov.

The following table summarizes general substituent effects on the piperidine ring based on studies of related compounds.

| Position of Substitution | Type of Substituent | General Effect on Activity |

| 2-position | Small, linear alkyl | Tolerated in some series |

| 2-position | Bulky alkyl | Often leads to decreased activity |

| N-alkyl chain | Fluorination | Modulates basicity and lipophilicity |

The N-hydroxyl group is a key feature of this compound, likely contributing significantly to its binding and potential mechanism of action, possibly through hydrogen bonding or as a metal-chelating group. In broader studies of N-hydroxyguanidine derivatives, which share the N-hydroxy functionality, this group is recognized as critical for their activity as nitric oxide synthase (NOS) substrates nih.gov. Altering or replacing the N-hydroxyl group would be expected to have a profound impact on biological activity. For instance, its removal would likely eliminate key interactions with the biological target. Esterification or etherification of the hydroxyl group could serve as a prodrug strategy, but the free hydroxyl is often essential for activity.

The carboxamidine group, a key part of the N-hydroxyguanidine functionality, is a strong base and can exist in a protonated state at physiological pH, allowing for ionic interactions with biological targets. SAR studies on other classes of compounds containing a carboxamidine or a related guanidine (B92328) group have shown that its derivatization can modulate activity. For example, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the amide linkage was derivatized with various substituted benzylamines and piperazines nih.gov. This led to significant variations in inhibitory activity and selectivity against different isoforms of human carbonic anhydrase nih.gov. These modifications improved flexibility and hydrophilicity, which in turn enhanced interactions with the target enzyme nih.gov.

The table below illustrates the types of derivatization of a carboxamide moiety in a related piperidine series and their general outcomes.

| Moiety | Derivatization | General Outcome |

| Carboxamide | Substituted benzylamines | Modulated inhibitory activity and selectivity |

| Carboxamide | Substituted piperazines | Enhanced interactions with target enzymes |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound analogues would likely include a hydrogen bond donor/acceptor (the N-hydroxyl group), a positively charged center (the protonated carboxamidine), and a hydrophobic region (the piperidine ring). The spatial arrangement of these features is critical for high-affinity binding to the target. The piperidine ring acts as a scaffold, holding the N-hydroxyl and carboxamidine groups in a specific orientation for optimal interaction. The stereochemistry of the piperidine ring and its substituents is also a key pharmacophoric feature, as demonstrated in studies of other chiral piperidine derivatives where different stereoisomers exhibit significantly different biological activities.

SAR-Driven Optimization Strategies in Medicinal Chemistry

SAR-driven optimization of this compound analogues would involve a multi-pronged approach. One strategy would be to fine-tune the basicity of the carboxamidine group to optimize its interaction with the target while maintaining favorable pharmacokinetic properties. Another approach would be to introduce substituents on the piperidine ring to explore additional binding pockets in the target protein and to modulate properties like solubility and metabolic stability. For example, the introduction of polar groups could enhance solubility, while blocking sites of metabolism could increase the compound's half-life.

Computational and Cheminformatics Approaches in SAR Analysis

Computational and cheminformatics tools are invaluable in modern SAR analysis. For this compound analogues, these methods can be used to build pharmacophore models based on known active compounds. Molecular docking studies can predict the binding modes of new analogues within the active site of a target protein, helping to rationalize observed SAR and guide the design of new compounds with improved affinity. Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the analogues with their biological activity, enabling the prediction of the activity of virtual compounds before their synthesis.

Computational Chemistry and Rational Design of N Hydroxypiperidine 2 Carboxamidine Derivatives

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. openmedicinalchemistryjournal.com For N-hydroxypiperidine-2-carboxamidine derivatives, these methods are crucial for understanding how they might interact with biological targets. Molecular docking, a key component of modeling, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action. nih.govresearchgate.net

Predicting the interaction between a ligand, such as an this compound derivative, and its biological target is a cornerstone of rational drug design. mdpi.com Molecular docking simulations are the primary tool for this purpose, calculating the binding energy to estimate the affinity of the compound for a specific protein's active site. researchgate.net This process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data or homology modeling. openmedicinalchemistryjournal.com

In the context of designing novel inhibitors, a library of virtual this compound derivatives can be screened against a target of interest. For instance, docking studies on similar piperidine (B6355638) derivatives have been used to identify potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro) and the p53-HDM2 interaction. researchgate.netresearchgate.net The results from these simulations, typically presented as docking scores or binding free energies, allow for the ranking of compounds. nih.gov Lower binding energy values generally indicate a stronger, more stable interaction. nih.gov These predictions help to prioritize which novel analogues should be synthesized and tested experimentally. openmedicinalchemistryjournal.com

Table 1: Example of Predicted Binding Affinities for this compound Derivatives against a Hypothetical Kinase Target

| Derivative | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | N/A | -7.2 | H-bond with Asp145; Pi-cation with Lys63 |

| Analogue 1 | 4-fluoro substitution | -7.8 | H-bond with Asp145; Halogen bond with Leu12 |

| Analogue 2 | N-benzyl group | -8.5 | H-bond with Asp145; Hydrophobic interaction with Phe80 |

| Analogue 3 | 3-chloro substitution | -7.5 | H-bond with Asp145; Halogen bond with Val20 |

Note: This data is illustrative and based on typical outcomes from docking studies.

Studies on related molecules like 4-hydroxypiperidine (B117109) have shown that different conformers can exist in equilibrium. researchgate.net Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be used to calculate the potential energy of different conformations, identifying the most stable (lowest energy) states. nih.gov For this compound, the analysis would focus on the rotational barriers around the C-C and C-N bonds of the carboxamidine group and the ring inversion of the piperidine core. Understanding the molecule's preferred conformations is critical for accurate docking, as only specific conformers may be able to bind effectively to a target. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. For this compound, these calculations can determine electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is vital for understanding its chemical behavior. For example, analysis of related pyridine (B92270) carboxaldehyde compounds has used quantum chemistry to determine ionization energy and conformational stability. nih.gov

These calculations can reveal which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites susceptible to metabolic attack or crucial for forming specific interactions like hydrogen bonds. The HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and kinetic stability. This detailed electronic information complements molecular mechanics-based modeling and is crucial for fine-tuning the design of derivatives with improved properties.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.8 D | Indicates a polar molecule |

Note: This data is hypothetical, intended to represent typical outputs of quantum chemical calculations.

De Novo Design Approaches for Novel Analogues

De novo design involves the computational creation of novel molecular structures with desired properties, starting from scratch or from a small molecular piece. openmedicinalchemistryjournal.com This approach is particularly useful when existing lead compounds are scarce.

Fragment-based drug discovery (FBDD) is a powerful strategy for developing new lead compounds. nih.govnih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly to the biological target. nih.gov Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent, high-affinity ligand.

In the context of this compound, the piperidine ring or the hydroxamic acid-like moiety could be considered fragments. An FBDD approach might involve identifying other fragments that bind to adjacent pockets on the target protein. These fragments can then be computationally linked to the core this compound scaffold to design novel analogues with enhanced binding affinity. The principles of FBDD emphasize maintaining drug-like properties and optimizing ligand efficiency throughout the design process. nih.gov

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core (scaffold) of a known active molecule while retaining its key pharmacophoric features. nih.govniper.gov.in This technique is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming toxicity issues associated with the original scaffold. niper.gov.inbhsai.org

For this compound, a scaffold hopping approach could involve replacing the piperidine ring with other cyclic systems, such as a pyrrolidine, morpholine, or even an aromatic ring, while keeping the N-hydroxy-carboxamidine side chain in the correct orientation for target binding. dundee.ac.uk Computational tools can generate and evaluate thousands of virtual alternative scaffolds, predicting their ability to maintain the necessary 3D arrangement of functional groups. This strategy has been successfully applied to discover novel inhibitors based on piperidine-containing molecules. nih.gov The goal is to identify a new scaffold that not only binds effectively to the target but may also offer benefits like improved metabolic stability or solubility. niper.gov.indundee.ac.uk

Virtual Screening Methodologies for Hit Identification

Virtual screening is a cornerstone of modern drug discovery, enabling the rapid, in-silico assessment of large compound libraries to identify promising "hits" for further development. For the identification of novel this compound derivatives, a variety of virtual screening methodologies can be employed, often in a hierarchical fashion to balance computational cost and accuracy.

A common starting point is the use of pharmacophore modeling . A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. By creating a pharmacophore model based on known active compounds or the target's binding site, large chemical databases can be rapidly searched to find molecules that match these spatial and chemical requirements. researchgate.net This approach is particularly useful for filtering vast libraries down to a more manageable number of candidates for more computationally intensive methods. nih.gov

Following initial filtering, molecular docking is a widely used technique to predict the preferred binding orientation and affinity of a ligand to its target protein. researchgate.netresearchgate.net This method involves sampling a multitude of possible conformations of the this compound derivative within the target's active site and scoring them based on a force field that approximates the binding energy. researchgate.net The results of molecular docking can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. arabjchem.org For instance, in the design of other heterocyclic compounds, docking studies have been crucial in elucidating the binding modes and guiding the modification of the chemical structure to enhance potency. rsc.org

To further refine the results of virtual screening and better predict binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed on the docked poses. This method provides a more accurate estimation of the binding free energy by considering both the molecular mechanics energies and the solvation energies.

| Virtual Screening Stage | Methodology | Objective | Typical Throughput |

| 1. Database Preparation | Curation and filtering of large compound libraries (e.g., ZINC15). dntb.gov.ua | To prepare a high-quality and diverse set of molecules for screening. | > 1,000,000 compounds |

| 2. Pharmacophore Screening | 3D pharmacophore model generation and database searching. researchgate.net | To rapidly identify compounds with the essential chemical features for binding. | 100,000 - 1,000,000 compounds |

| 3. Molecular Docking | Prediction of binding modes and scoring of ligand-protein interactions. researchgate.net | To prioritize compounds based on their predicted binding affinity and orientation. | 1,000 - 100,000 compounds |

| 4. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. dntb.gov.ua | To filter out compounds with predicted unfavorable pharmacokinetic or toxicity profiles. | 100 - 1,000 compounds |

| 5. Hit Selection and Visual Inspection | Manual inspection of the top-ranked compounds and their interactions with the target. | To select a final set of promising "hits" for experimental validation. | 10 - 100 compounds |

Applications of Machine Learning and Deep Learning in Compound Design

The integration of machine learning (ML) and deep learning (DL) into the drug discovery pipeline is revolutionizing the design of novel compounds, including derivatives of this compound. These artificial intelligence (AI) technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.govdig.watch

One significant application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training an algorithm on a dataset of compounds with known biological activities, a QSAR model can learn the relationship between the chemical structure and the activity. nih.gov For piperidine carboxamide derivatives, 3D-QSAR models have been successfully built to guide the design of new potent inhibitors. arabjchem.orgdntb.gov.ua These models can predict the activity of newly designed this compound derivatives, allowing for the prioritization of synthetic efforts on the most promising candidates. Artificial neural networks (ANNs) have been used to validate and enhance the predictive power of these QSAR models. arabjchem.org

Deep learning, a subset of ML, offers even more sophisticated approaches. Generative models , such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of chemical structures to learn the underlying rules of chemical space. youtube.com These models can then generate novel molecular structures, including new this compound derivatives, that are predicted to have desired properties. youtube.com This de novo design approach can explore regions of chemical space that have not been previously synthesized, potentially leading to the discovery of truly innovative drug candidates. youtube.com

Furthermore, ML and DL are being employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at a very early stage of the design process. nih.gov By integrating these predictive models into the design workflow, chemists can focus on synthesizing molecules that not only have high potency but also possess favorable pharmacokinetic and safety profiles.

The impact of AI is also being felt in the area of target identification. For instance, the AlphaFold program, a deep learning-based tool for protein structure prediction, can provide high-quality structural models of target proteins, which can then be used for structure-based drug design, even in cases where an experimentally determined structure is not available. nih.gov This opens up new possibilities for designing this compound derivatives against novel biological targets. nih.gov

The table below summarizes some of the key applications of machine learning and deep learning in the design of this compound derivatives.

| Application Area | Machine/Deep Learning Technique | Description | Potential Impact on Design |

| Hit Identification & Optimization | Quantitative Structure-Activity Relationship (QSAR) modeling with Artificial Neural Networks (ANNs). arabjchem.orgdntb.gov.ua | Develops predictive models that correlate the chemical structure of compounds with their biological activity. | Enables the rapid prediction of potency for novel derivatives, guiding lead optimization. |

| De Novo Drug Design | Generative Models (e.g., Recurrent Neural Networks - RNNs). youtube.com | Learns the features of known molecules to generate novel chemical structures with desired properties. | Facilitates the exploration of new chemical space and the design of innovative compounds. |

| Property Prediction | Various ML algorithms. nih.gov | Predicts crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of molecules. | Allows for the early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |

| Target Identification | Deep learning-based protein structure prediction (e.g., AlphaFold). nih.gov | Predicts the 3D structure of a target protein from its amino acid sequence. | Enables structure-based design for novel biological targets for which no experimental structure exists. |

Preclinical Biological Evaluation of N Hydroxypiperidine 2 Carboxamidine and Its Analogues

In Vitro Biological Activity Profiling

The in vitro biological activity of analogues of N-hydroxypiperidine-2-carboxamidine has been explored across a range of therapeutic areas, revealing a diverse pharmacological profile. These studies are crucial in identifying the potential mechanisms of action and disease relevance.

Analogues of this compound have demonstrated notable activity in various cell-based assays, suggesting potential applications in oncology, infectious diseases, and inflammatory conditions.

Piperine-carboximidamide hybrids, for instance, have shown promising antiproliferative effects against several human cancer cell lines. nih.gov Specifically, certain derivatives displayed significant cytotoxic activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines. nih.gov In a study, the GI50 (50% growth inhibition) values for some of these hybrids were in the nanomolar range, indicating potent anticancer potential. nih.gov For example, compound VIf (R = 2-Cl) had a GI50 of 44 nM. nih.gov

In the context of infectious diseases, piperidinothiosemicarbazone derivatives have been evaluated for their antimicrobial properties. mdpi.com Several of these compounds exhibited significant activity against Mycobacterium tuberculosis, including resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5–1 μg/mL. mdpi.com Furthermore, some derivatives showed potent bacteriostatic activity against Gram-positive bacteria, with MIC values for certain strains being as low as 0.06 μg/mL. mdpi.com Another study highlighted the antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine (B6355638) derivatives, with some compounds showing potent effects against Escherichia coli and Klebsiella pneumoniae. symbiosisonlinepublishing.comresearchgate.net

The piperidine-3-carboxamide scaffold is also known to induce senescence-like phenotypic changes in human melanoma A375 cells. nih.gov Additionally, certain piperidine derivatives have been investigated as potential antagonists of the CCR5 co-receptor, which is relevant for HIV entry, showing competitive inhibition in in silico models. nih.gov

Table 1: In Vitro Antiproliferative and Antimicrobial Activity of Selected Analogues

| Compound/Analogue Class | Cell Line/Organism | Activity Metric | Value |

|---|---|---|---|

| Piperine-carboximidamide hybrid (VIf) | Multiple Cancer Cell Lines | GI50 | 44 nM nih.gov |

| Piperidinothiosemicarbazone | M. tuberculosis (resistant) | MIC | 0.5–1 μg/mL mdpi.com |

| Piperidinothiosemicarbazone | Gram-positive bacteria | MIC | 0.06 μg/mL mdpi.com |

| 2-hydroxypyrrolidine/piperidine deriv. | Escherichia coli | Zone of Inhibition | 28 ± 0.14 mm symbiosisonlinepublishing.com |

Mechanistic studies on analogues of this compound have primarily focused on enzyme inhibition, a common mode of action for this class of compounds.

Several piperidine and piperazine-based derivatives have been identified as potent enzyme inhibitors. For example, pyridylpiperazine-based carbodithioates have been synthesized and evaluated as urease inhibitors, with some compounds showing significantly greater potency than the standard drug, thiourea. frontiersin.org One derivative, 5j, exhibited an IC50 value of 5.16 ± 2.68 μM against urease. frontiersin.org

In the realm of oncology and inflammatory diseases, acylaminocinnamyl-N-hydroxyamides, which share structural similarities with the target compound, have been assessed as histone deacetylase (HDAC) inhibitors. nih.gov Some of these compounds were found to be highly potent, with IC50 values in the nanomolar range against certain HDAC isoforms. nih.gov

Furthermore, a series of cyanoguanidine-piperazine compounds were designed as antagonists of the P2X7 receptor, an ion channel involved in inflammation and pain. nih.gov These studies revealed potent activity at both human and rat P2X7 receptors, with IC50 values in the low nanomolar range (30-60 nM). nih.gov The amidoxime (B1450833) moiety present in some carboximidamide analogues is also known to be capable of releasing nitric oxide in vivo, suggesting a potential prodrug approach for delivering NO. nih.gov

Table 2: Mechanistic Targets and Inhibitory Activity of Selected Analogues

| Analogue Class | Target Enzyme/Receptor | Activity Metric | Value |

|---|---|---|---|

| Pyridylpiperazine-based carbodithioate | Urease | IC50 | 5.16 ± 2.68 μM frontiersin.org |

| Acylaminocinnamyl-N-hydroxyamide | Histone Deacetylase (HDAC) | IC50 | 11 nM (for compound 3c against HD2) nih.gov |

| Cyanoguanidine-piperazine | P2X7 Receptor | IC50 | 30-60 nM nih.gov |

In Vivo Efficacy Studies in Established Animal Models

While in vivo data for this compound itself is scarce, studies on its analogues in various animal models provide a preliminary indication of their potential efficacy in different therapeutic areas.

The choice of animal models for evaluating piperidine carboxamidine analogues is dictated by the intended therapeutic application. For instance, in the context of Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein and presenilin-1 are often used to assess the efficacy of compounds targeting beta-amyloid pathology and cognitive deficits. nih.gov For evaluating anti-inflammatory and analgesic effects, models such as carrageenan-induced paw edema and the hot plate test in rodents are standard. researchgate.net

In the field of infectious diseases, murine models of systemic infection are employed to determine the antibacterial efficacy of compounds in vivo. For HIV research, cell-based assays using human T-cell lines infected with the virus are a primary tool, followed by studies in humanized mouse models. wjarr.com The selection of such models is critical for translating in vitro findings into a more complex biological system.

The assessment of pharmacodynamic (PD) markers is essential to understand the biological effect of a compound in an in vivo setting. For analogues of this compound that act as enzyme inhibitors, a key PD marker would be the measurement of the activity of the target enzyme in tissues or blood following drug administration. For instance, for an HDAC inhibitor, changes in histone acetylation levels in peripheral blood mononuclear cells can serve as a surrogate marker of target engagement.

In the context of anti-inflammatory agents, levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the plasma or at the site of inflammation are commonly measured PD markers. For compounds with neuroprotective effects, markers of neuronal damage or oxidative stress in the brain can be evaluated. nih.gov

Comparative studies of analogues are crucial for establishing structure-activity relationships (SAR) and selecting lead candidates for further development. A study on piperidine-4-carboxamide derivatives in mice demonstrated that different substitutions on the core structure resulted in varying degrees of analgesic and antibacterial activity. researchgate.net

In another example, the synthesis and evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids as multifunctional drug candidates for Alzheimer's disease revealed that specific structural modifications led to improved multifunctional properties compared to the parent series. nih.gov One compound, PQM-181 (5k), showed a balanced profile of acetylcholinesterase inhibition, antioxidant activity, and neuroprotection. nih.gov Such comparative data is invaluable for optimizing the pharmacological profile of a chemical series.

Prodrug Strategies for this compound

Prodrug strategies are a common approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For a molecule like this compound, which contains a polar N-hydroxyamidine functional group, a primary goal of a prodrug approach would be to enhance its oral bioavailability. The inherent polarity of the N-hydroxyamidine moiety can limit its ability to cross cellular membranes, such as the intestinal epithelium, leading to poor absorption after oral administration.

A key strategy involves masking the polar N-hydroxyamidine group with a less polar, bioreversible moiety. This modification increases the lipophilicity of the compound, facilitating its passage through biological membranes. Once absorbed, the prodrug is designed to undergo metabolic conversion back to the active this compound.

The design of prodrugs for this compound would focus on creating derivatives that are sufficiently lipophilic for oral absorption and are substrates for endogenous enzymes capable of regenerating the parent compound.

A well-established prodrug principle for amidine-containing drugs is the formation of N,N'-dihydroxyamidines . This approach has been shown to significantly improve the oral bioavailability of amidines. researchgate.net The N,N'-dihydroxy derivative of an amidine is less basic and more lipophilic than the parent compound, leading to better absorption. The synthesis of such a prodrug would involve the N-hydroxylation of the amidine group of a suitable precursor.

Another common strategy is the formation of carbamate (B1207046) prodrugs . Carbamates can be synthesized from the amidine moiety and have been successfully used to create prodrugs for other amidine-containing compounds, leading to improved oral activity. The synthesis of carbamate prodrugs of this compound would likely involve the reaction of the N-hydroxyamidine with a suitable chloroformate or a related activated carbonyl species.

The synthesis of the core piperidine structure itself can be achieved through various established methods, including the hydrogenation of corresponding pyridine (B92270) precursors. Modifications to the piperidine ring or the carboxamidine group can be introduced to create a library of analogues for preclinical evaluation.

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Type | General Structure | Rationale for Improved Bioavailability |

| N,N'-Dihydroxyamidine | R-C(=NOH)-NHOH | Increased lipophilicity and reduced basicity. |

| Carbamate | R-C(=N-O-CO-R')-NH2 | Masking of polar N-hydroxy group, increased lipophilicity. |

Note: R represents the piperidine-2-yl moiety.

The activation of a prodrug to release the active this compound is a critical step. The mechanism of activation is dependent on the specific prodrug linkage employed.

For N,N'-dihydroxyamidine prodrugs , the activation is typically an enzymatic reduction process. In vivo, these prodrugs are reduced back to the active amidine by enzyme systems found in various tissues, including the liver. The mitochondrial amidoxime reducing system, which involves cytochrome P450 enzymes, is known to play a significant role in the bioactivation of N-hydroxyamidines. This reduction effectively removes the hydroxyl groups, regenerating the parent amidine.

Carbamate prodrugs are generally cleaved by esterases, which are abundant in the body, particularly in the plasma, liver, and gastrointestinal tract. The hydrolysis of the carbamate linkage would release the N-hydroxyamidine, carbon dioxide, and an alcohol. The rate of hydrolysis can be tuned by modifying the structure of the carbamate promoiety.

The general scheme for the activation of these prodrugs can be summarized as follows:

N,N'-Dihydroxyamidine Prodrug Activation:

Prodrug (lipophilic) -> [Enzymatic Reduction (e.g., Cytochrome P450)] -> Active Drug (polar) + H₂O

Carbamate Prodrug Activation:

Prodrug (lipophilic) -> [Enzymatic Hydrolysis (e.g., Esterases)] -> Active Drug (polar) + CO₂ + Alcohol

Table 2: Enzymes Involved in Prodrug Activation

| Prodrug Type | Activating Enzyme Class | Typical Location |

| N,N'-Dihydroxyamidine | Reductases (e.g., Cytochrome P450) | Liver, Mitochondria |

| Carbamate | Esterases | Plasma, Liver, GI Tract |

The successful application of these prodrug strategies would be expected to enhance the therapeutic potential of this compound by improving its oral pharmacokinetic profile.

Advanced Analytical Methodologies for Research on N Hydroxypiperidine 2 Carboxamidine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of N-hydroxypiperidine-2-carboxamidine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be crucial.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| N-OH | Broad singlet | 1H | Exchangeable with D₂O | The chemical shift can be highly variable depending on solvent and concentration. |

| C(2)-H | Multiplet | 1H | Coupled to the adjacent methylene (B1212753) protons on the piperidine (B6355638) ring. | |

| Piperidine ring CH₂ | Multiplets | 8H | A complex series of signals due to the different electronic environments of the axial and equatorial protons. | |

| C=N-OH | Singlet | 1H | May also be a broad signal. |

¹³C NMR Spectroscopy: This would identify the number of non-equivalent carbon atoms and provide insights into their chemical nature (aliphatic, attached to heteroatoms, etc.).

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=N (Carboxamidine) | 150-160 | The amidine carbon is typically deshielded. |

| C(2) (Piperidine) | 55-65 | Carbon atom attached to the carboxamidine group. |

Mass Spectrometry (MS) Applications

Mass spectrometry would be used to determine the molecular weight of this compound and to gain information about its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Expected Mass Spectrometry Data

| Technique | Expected Result |

|---|---|

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion at m/z 144.1135 (Calculated for C₆H₁₄N₃O⁺) |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts from a synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for purity assessment. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier (like formic acid or trifluoroacetic acid), would likely be employed. The purity would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would allow for the simultaneous separation and mass analysis of the compound and any impurities, providing a powerful tool for identification.

Crystallographic Studies for Structural Elucidation

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would confirm the connectivity of atoms, bond lengths, bond angles, and the stereochemistry of the molecule. Obtaining high-quality crystals is often a significant challenge in this process.

Future Perspectives and Emerging Research Avenues for N Hydroxypiperidine 2 Carboxamidine

Integration of Advanced Synthetic Technologies

The synthesis of novel chemical entities like N-hydroxypiperidine-2-carboxamidine is pivotal for enabling its biological evaluation. While direct synthetic routes for this specific molecule are not yet published, future research will likely draw upon advanced technologies in heterocyclic and amide synthesis.

Modern synthetic strategies that could be adapted for the efficient and stereocontrolled construction of this compound include:

Flow Chemistry: This technique allows for the rapid and safe synthesis of intermediates and the final compound by passing reagents through a system of tubes. numberanalytics.com It offers precise control over reaction parameters, which can be crucial for managing reactive intermediates and improving yield and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times for the formation of the piperidine (B6355638) ring and the installation of the carboxamidine group. numberanalytics.com

Catalytic Methods: The development of novel catalysts is a cornerstone of modern organic synthesis. numberanalytics.com For this compound, this could involve:

Transition Metal Catalysis: Palladium, copper, and gold catalysts are widely used for creating complex heterocyclic structures. numberanalytics.com These could be employed for C-N bond formation in the piperidine ring or for coupling reactions to introduce the carboxamidine precursor. A stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones has been accomplished under palladium catalysis to produce 3-hydroxy-2-piperidinone carboxamides. nih.gov

Organocatalysis: The use of small organic molecules as catalysts can offer high levels of stereoselectivity, which would be essential for producing specific enantiomers of this compound for pharmacological testing.

Biocatalysis: Enzymes and microorganisms can be used to perform highly selective reactions under mild conditions, potentially simplifying the synthesis of chiral N-hydroxypiperidine precursors. numberanalytics.com Amine transaminases, for example, are used in enzymatic cascades to synthesize chiral amines. acs.org

Multicomponent Reactions: These reactions, such as the Ugi reaction, allow for the construction of complex molecules from three or more starting materials in a single step, potentially streamlining the synthesis of this compound and its analogs. numberanalytics.com

A hypothetical synthetic approach could involve the initial synthesis of a protected N-hydroxypiperidine precursor, followed by the conversion of a nitrile or a related functional group at the 2-position into the carboxamidine moiety. The Pinner synthesis or methods involving amidoxime (B1450833) intermediates are established routes to amidines from nitriles. nih.gov

Novel Computational Paradigms in Rational Drug Discovery

In the absence of experimental data, computational methods are invaluable for predicting the potential properties and biological activities of this compound, thereby guiding future research. beilstein-journals.orgbeilstein-journals.org

Structure-Based Drug Design (SBDD):

If a potential biological target for this compound is identified, SBDD techniques can be employed. beilstein-journals.org This would involve:

Molecular Docking: Simulating the binding of this compound to the active site of a target protein to predict its binding affinity and mode of interaction. beilstein-journals.org

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of conformational changes. researchgate.net

Ligand-Based Drug Design (LBDD):

In the absence of a known 3D structure of a target, LBDD methods can be used. These approaches rely on the knowledge of other molecules that bind to the target of interest. nih.gov Key LBDD techniques include:

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of this compound were synthesized and tested, QSAR models could be developed to correlate their chemical structures with their biological activities. researchgate.netnih.gov This can help in designing more potent compounds.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for biological activity. A pharmacophore model for this compound could be developed based on known active compounds for a particular target. nih.gov

In Silico Prediction of Properties:

Computational tools can also predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of this compound. This early assessment can help to prioritize research efforts and identify potential liabilities of the molecule. nih.gov For instance, piperidine derivatives are known to have a wide range of biological activities, and computational tools like SwissTargetPrediction and PASS can be used to predict potential protein targets and pharmacological effects. clinmedkaz.org

Exploration of Undiscovered Biological Targets for this compound

The unique combination of an N-hydroxypiperidine ring and a carboxamidine group suggests that this compound could interact with a variety of biological targets, some of which may be novel.

Metalloenzymes: The N-hydroxy group of the N-hydroxypiperidine moiety can act as a chelating agent for metal ions, particularly zinc. This is a key feature of hydroxamic acid derivatives, which are known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). acs.orgunimi.it Future research could explore whether this compound exhibits similar inhibitory activity against these or other metalloenzymes.

Enzymes Processing Amidine-Containing Substrates: The carboxamidine group is a key feature of many biologically active molecules and can participate in hydrogen bonding and electrostatic interactions with protein targets. Enzymes that recognize and process substrates containing amidine or guanidine (B92328) groups could be potential targets for this compound.

Receptors and Ion Channels: Piperidine derivatives are known to interact with a wide range of receptors and ion channels in the central nervous system (CNS) and other tissues. clinmedkaz.orgresearchgate.net Computational screening and subsequent experimental validation could reveal affinities for targets such as sigma receptors or various neurotransmitter receptors. rsc.org

Undruggable Targets: The exploration of novel chemical scaffolds like this compound is crucial in the search for ligands for "undruggable" targets, such as protein-protein interactions. nih.gov

Research Approaches to Identify Novel Targets:

Phenotypic Screening: Testing the compound in cell-based or whole-organism models to identify a desired physiological effect without a preconceived target.

Chemical Proteomics: Using affinity-based probes derived from this compound to isolate its binding partners from cell lysates.

Computational Target Prediction: Employing algorithms that predict potential targets based on the chemical structure of the molecule. clinmedkaz.org

Expanding Therapeutic Applications beyond Current Scope

Given the diverse biological activities associated with its constituent moieties, this compound could have potential therapeutic applications in several areas.

Table 1: Potential Therapeutic Areas for this compound Based on its Chemical Moieties

| Therapeutic Area | Rationale based on Constituent Moieties |

| Oncology | Hydroxamic acid derivatives are known HDAC inhibitors with anticancer properties. nih.govnih.gov Carboxamide derivatives have also shown promise as anticancer agents. nih.gov |

| Infectious Diseases | Aromatic amidines have been investigated as antiparasitic agents. nih.gov The N-hydroxypiperidine scaffold could be explored for its potential against various pathogens. |

| Central Nervous System (CNS) Disorders | Piperidine derivatives are prevalent in drugs targeting CNS disorders. researchgate.netarizona.edu Potential applications could include neurodegenerative diseases or psychiatric conditions. pmarketresearch.com |

| Inflammatory Diseases | Carboxamide derivatives have been shown to modulate the aryl hydrocarbon receptor (AHR), which is involved in inflammatory skin diseases. nih.gov The potential anti-inflammatory effects of this compound could be investigated. |

Future research should involve broad biological screening of this compound to uncover its full therapeutic potential. This would entail a systematic evaluation in a wide range of in vitro and in vivo models representing various disease states. The discovery of a significant biological activity would then trigger more focused studies to elucidate the mechanism of action and to optimize the lead compound for improved efficacy and safety.

Q & A

Basic: What are the key synthetic routes for N-hydroxypiperidine-2-carboxamidine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally related piperidine carboxamides. A common approach includes:

- Amidation: Reacting a piperidine-2-carboxylic acid derivative with hydroxylamine under controlled conditions to form the hydroxamidine group.

- Protection/Deprotection: Using protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions during functionalization .

Optimization strategies:

- Temperature control: Maintain 0–5°C during amidation to minimize decomposition .

- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .